molecular formula C11H16OSe B12548855 1-(Phenylselanyl)pentan-2-ol CAS No. 834882-58-5

1-(Phenylselanyl)pentan-2-ol

Cat. No.: B12548855
CAS No.: 834882-58-5
M. Wt: 243.21 g/mol
InChI Key: ZGBTZCJWCLAJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylselanyl)pentan-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a selenium compound. For instance, the reaction of phenylmagnesium bromide with selenium dioxide followed by the addition of pentan-2-one can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve the use of selenium reagents and appropriate organic substrates under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylselanyl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide form of the compound.

    Substitution: Products with different functional groups replacing the phenylselanyl group.

Scientific Research Applications

1-(Phenylselanyl)pentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylselanyl)pentan-2-ol involves its interaction with molecular targets and pathways in biological systems. Selenium-containing compounds are known to exert their effects through redox reactions, influencing cellular oxidative stress and modulating enzyme activities . The phenylselanyl group can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

    1-(Phenylthio)pentan-2-ol: Similar structure but contains sulfur instead of selenium.

    1-(Phenylselanyl)butan-2-ol: Similar structure with a shorter carbon chain.

    1-(Phenylselanyl)hexan-2-ol: Similar structure with a longer carbon chain.

Uniqueness: 1-(Phenylselanyl)pentan-2-ol is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur analogs.

Properties

CAS No.

834882-58-5

Molecular Formula

C11H16OSe

Molecular Weight

243.21 g/mol

IUPAC Name

1-phenylselanylpentan-2-ol

InChI

InChI=1S/C11H16OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8,10,12H,2,6,9H2,1H3

InChI Key

ZGBTZCJWCLAJTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C[Se]C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.